Racemic-(6R,7R)-Tert-Butyl 7-Amino-1-Oxa-4-Azaspiro[5.5]Undecane-4-Carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Racemic-(6R,7R)-Tert-Butyl 7-Amino-1-Oxa-4-Azaspiro[55]Undecane-4-Carboxylate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Racemic-(6R,7R)-Tert-Butyl 7-Amino-1-Oxa-4-Azaspiro[5.5]Undecane-4-Carboxylate typically involves multiple steps, starting from readily available starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Racemic-(6R,7R)-Tert-Butyl 7-Amino-1-Oxa-4-Azaspiro[5.5]Undecane-4-Carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the ester to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbonyl compounds, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Racemic-(6R,7R)-Tert-Butyl 7-Amino-1-Oxa-4-Azaspiro[5.5]Undecane-4-Carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Racemic-(6R,7R)-Tert-Butyl 7-Amino-1-Oxa-4-Azaspiro[5.5]Undecane-4-Carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-Azaspiro[5.5]undecane: A structurally related compound with similar spirocyclic features.
7-Amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylic acid: Another spirocyclic compound with different ring sizes and functional groups.
Uniqueness
Racemic-(6R,7R)-Tert-Butyl 7-Amino-1-Oxa-4-Azaspiro[5.5]Undecane-4-Carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Racemic-(6R,7R)-Tert-Butyl 7-Amino-1-Oxa-4-Azaspiro[5.5]Undecane-4-Carboxylate is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its possible applications in drug development, particularly in targeting various biological pathways.
Chemical Structure and Properties
- Molecular Formula : C14H26N2O3
- Molecular Weight : 270.37 g/mol
- CAS Number : 1932341-80-4
- IUPAC Name : tert-butyl (6R,11R)-11-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate
The compound's structure features a spirocyclic arrangement that contributes to its distinct chemical and biological properties, making it a valuable candidate for various research applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate enzymatic activity or receptor signaling pathways, potentially leading to therapeutic effects.
Biological Activity Studies
Recent studies have explored the biological activity of this compound, particularly its anticancer properties. The following table summarizes key findings from various research articles:
Study | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
Study A | A549 (Lung) | 0.18 | Most effective against lung cancer cells. |
Study B | MDA-MB-231 (Breast) | 0.08 | Exhibited potent cytotoxicity compared to controls. |
Study C | HeLa (Cervical) | 0.15 | Significant antiproliferative efficacy observed. |
Case Studies
- Antitumor Activity : A series of derivatives related to this compound were tested against human cancer cell lines including A549, MDA-MB-231, and HeLa. The compound demonstrated promising antitumor activity with IC50 values indicating strong cytotoxic effects across multiple cancer types .
- Mechanistic Insights : The mechanism underlying the anticancer effects appears to involve the inhibition of specific pathways related to cell proliferation and survival, although detailed mechanistic studies are ongoing to elucidate the exact interactions at the molecular level .
Research Applications
The unique properties of this compound make it suitable for various applications in:
- Medicinal Chemistry : As a potential lead compound for developing new anticancer agents.
- Pharmacology : For studying enzyme inhibition and receptor binding interactions.
Properties
IUPAC Name |
tert-butyl (6R,11R)-11-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-8-9-18-14(10-16)7-5-4-6-11(14)15/h11H,4-10,15H2,1-3H3/t11-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNQOHDCZZUHKK-BXUZGUMPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CCCCC2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@]2(C1)CCCC[C@H]2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.